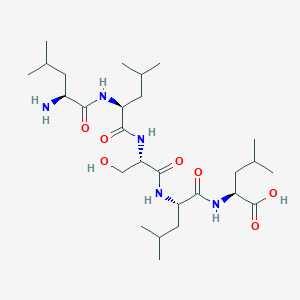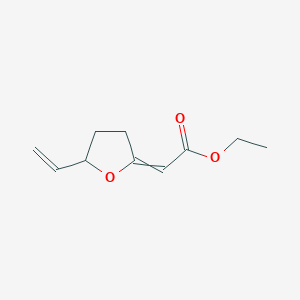
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is a complex oligopeptide composed of multiple amino acids, including L-leucine and L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- typically involves the stepwise condensation of individual amino acids. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the desired oligopeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as dithiothreitol (DTT). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cellular growth . Additionally, this compound can modulate the activity of enzymes involved in amino acid metabolism and cellular stress responses.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-Leucine: A dipeptide with similar structural properties but lacks the additional amino acids present in L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-.
L-Leucyl-L-Serine: Another oligopeptide with different amino acid composition, leading to distinct biological activities.
Uniqueness
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties
Propiedades
Número CAS |
364331-02-2 |
|---|---|
Fórmula molecular |
C27H51N5O7 |
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H51N5O7/c1-14(2)9-18(28)23(34)29-19(10-15(3)4)25(36)32-22(13-33)26(37)30-20(11-16(5)6)24(35)31-21(27(38)39)12-17(7)8/h14-22,33H,9-13,28H2,1-8H3,(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
CWWXSYHPKADBPP-YFNVTMOMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)

![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)

![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)

![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)

![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
